molecular formula C7H8N2O2 B1586300 3-Hydrazinobenzoic acid CAS No. 38235-71-1

3-Hydrazinobenzoic acid

Cat. No. B1586300
CAS RN: 38235-71-1
M. Wt: 152.15 g/mol
InChI Key: VBYDSMBICNUTKN-UHFFFAOYSA-N
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Description

3-Hydrazinobenzoic acid (HBA) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. HBA is a small molecule that can be used as a building block for the synthesis of small molecules and peptides. It has been used in the synthesis of various drug compounds, as well as in the study of protein-protein interactions. HBA has also been used in the development of novel drug delivery systems and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study on 4-hydrazinobenzoic acid hydrochloride (a derivative of 3-hydrazinobenzoic acid) has been conducted, focusing on its synthesis and characterization through spectroscopy and X-ray diffraction. The research revealed a complex three-dimensional framework structure formed by hydrogen bonds, providing insights into the compound's molecular interactions (Morales-Toyo et al., 2020).

Antioxidant Properties

  • Antioxidant Activity of Derivatives : Research on derivatives of hydrazinobenzoic acid, featuring various core units, demonstrated significant antioxidant properties. These derivatives were compared with a standard antioxidant, butylated hydroxylanisole (BHA), using various in vitro assays. The study provides a comprehensive analysis of the antioxidant mechanisms and molecular orbital energies of these derivatives (Abuelizz et al., 2021).

DNA Damage and Carcinogenic Potential

  • Carcinogenic Ingredient in Mushrooms : A study involving 4-hydrazinobenzoic acid, found in the mushroom Agaricus bisporus, focused on its DNA damaging effects. The research explored the compound's role in generating reactive oxygen species and causing oxidative DNA damage, which is significant in understanding its carcinogenic potential (Oikawa et al., 2006).

Photochromic Polymer Materials

  • Development of Spirooxazines : Research on the synthesis of spirooxazines, which are of interest in photochromic polymer materials, used 4-hydrazinobenzoic acid as a starting material. The study sheds light on the potential application of these compounds in creating advanced photochromic properties (Yang Zhi-fan, 2012).

Medical Imaging and Radiolabeling

  • Binding Technetium for Medical Imaging : A study investigated how conjugates of hydrazinobenzoic acid bind with technetium, an important aspect in medical imaging. The research provided insights into the structure of the technetium coordination sphere, which is crucial for developing efficient radiolabeling techniques (King et al., 2007).

properties

IUPAC Name

3-hydrazinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-6-3-1-2-5(4-6)7(10)11/h1-4,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYDSMBICNUTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371420
Record name 3-Hydrazinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinobenzoic acid

CAS RN

38235-71-1
Record name 3-Hydrazinobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38235-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydrazinobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
BA Shainyan, LL Tolstikova, AV Bel'skikh - Russian Journal of Organic …, 2008 - Springer
… The reaction of N-sulfinyl-trifluoromethanesulfonamide with 3-hydrazinobenzoic acid occurred at the hydrazino group of the latter with conservation of the carboxy group and without …
Number of citations: 5 link.springer.com
M Li, H Li, Q Zhuang, D He, B Liu… - Angewandte Chemie …, 2022 - Wiley Online Library
… Herein, we report an effective precursor stabilization strategy via incorporating 3-hydrazinobenzoic acid (3-HBA) containing carboxyl (-COOH) and hydrazine (-NHNH2) functional …
Number of citations: 62 onlinelibrary.wiley.com
X Zhao, Y Huang, G Ma, Y Liu, C Guo, Q He… - Analytical …, 2019 - ACS Publications
… In the present study, a parallel on-target derivatization strategy (POTDS), on the basis of two rationally combined matrices, ie, 3-hydrazinobenzoic acid plus DHB (DHB/3HBA) and …
Number of citations: 18 pubs.acs.org
AV Bel'skikh, LL Tolstikova, BA Shainyan - Russian Journal of Organic …, 2009 - Springer
… 3-Hydrazinobenzoic acid unlike the other carboxylic acids reacts with amide I not at the carboxy but at the hydrazine group yielding 3-(N-sulfinylhydrazino)benzoic acid [18]. In order to …
Number of citations: 1 link.springer.com
J Liu, Y Chen, L Wang, M Na, H Chen… - Journal of agricultural …, 2019 - ACS Publications
… While the carbon sources including conjugate structures, such as 3-hydrazinobenzoic acid hydrochloride and 2-hydrazinobenzoic acid hydrochloride, were used as carbon source, the …
Number of citations: 53 pubs.acs.org
S Kawai, A Yamada, D Du, Y Sugai… - ACS Chemical …, 2023 - ACS Publications
… From the structure of 8, we predicted three substrate candidates for SpiA3: 3-ABA (2), 3-hydrazinobenzoic acid (3-HBA, 10), and N-succinyl-3-hydrazinobenzoic acid (N-SHB, 11). We …
Number of citations: 3 pubs.acs.org
S Tsoukalidou, M Kakou, I Mavridis… - Bioorganic & Medicinal …, 2019 - Elsevier
… Thus, 3-hydrazinobenzoic acid (13) was coupled with selected, pre-activated with HBTU, N-protected amino acids furnishing adducts 14 in good yields. A second coupling reaction …
Number of citations: 4 www.sciencedirect.com
GS Hall, MJ Angeles, J Hicks, DR Turner - CrystEngComm, 2016 - pubs.rsc.org
… 3-Hydrazinobenzoic acid (0.609 g, 4 mmol) was suspended in acetonitrile (50 mL). 3-Acetylpyridine (0.55 mL, 5 mmol) was added into the suspension. The reaction mixture was placed …
Number of citations: 3 pubs.rsc.org
X Zhao, C Guo, Y Huang, L Huang, G Ma… - Analytical …, 2019 - ACS Publications
… DHB and DHB/3-hydrazinobenzoic acid were employed as matrices in positive and negative modes, respectively, to perform external mass calibration using dextran 2K as the standard (…
Number of citations: 24 pubs.acs.org
SA Kadam, K Haav, L Toom… - The Journal of Organic …, 2014 - ACS Publications
… The reaction of 3-hydrazinobenzoic acid with cyclohexane-1,2-dione under reflux in … with a single ester group began from 3-hydrazinobenzoic acid and intermediate 7, which were …
Number of citations: 38 pubs.acs.org

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